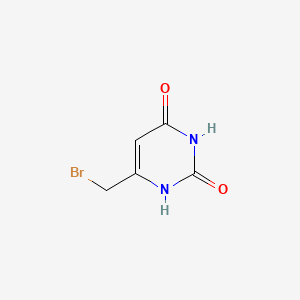

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

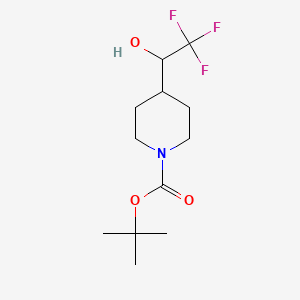

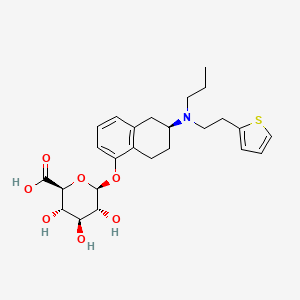

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is 1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The boiling point information is not available .科学的研究の応用

Voltage-Gated L-Type Ca2+ Channel Activators

- Scientific Field : Pharmacology and Neuroscience .

- Application Summary : Pyrimidine-2,4,6-triones have been identified as a new class of voltage-gated L-type Ca2+ channel activators . These channels are crucial in the brain and have been implicated in the pathogenesis of Parkinson’s disease .

- Methods of Application : The pharmacological properties of a pyrimidine-2,4,6-trione derivative were studied. The derivative reproducibly increased inward Ca2+ currents of Cav1.3 and Cav1.2 channels expressed in tsA-201 cells by slowing activation, inactivation, and enhancement of tail currents .

- Results : The study found that pyrimidine-2,4,6-triones can activate Ca2+ channels, contrary to a previous study that reported them as blockers .

Solvent-Free Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones

- Scientific Field : Organic Chemistry .

- Application Summary : A solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling and without any catalyst is described .

- Methods of Application : The synthesis was performed using a ball-milling technique, which is a mechanical method widely applied for the grinding of minerals into fine particles and the preparation or modification of inorganic solids .

- Results : This method provides several advantages such as being environmentally friendly, using a simple workup procedure, and affording high yields .

Anti-Inflammatory Activities

- Scientific Field : Pharmacology .

- Application Summary : Pyrimidines have been found to exhibit anti-inflammatory effects .

- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Pyrimidines generally show diverse biological properties such as antitumor, analgesic, antibacterial, and fungicidal activities .

Antitumor Activities

- Scientific Field : Pharmacology and Oncology .

- Application Summary : Pyrimidine derivatives have been found to exhibit antitumor effects .

- Methods of Application : The antitumor effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital tumor growth mediators .

- Results : Pyrimidines generally show diverse biological properties such as anti-inflammatory, analgesic, antibacterial, and fungicidal activities .

Analgesic Activities

- Scientific Field : Pharmacology .

- Application Summary : Pyrimidine derivatives have been found to exhibit analgesic effects .

- Methods of Application : The analgesic effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain pain mediators .

- Results : Pyrimidines generally show diverse biological properties such as antitumor, anti-inflammatory, antibacterial, and fungicidal activities .

Antibacterial and Fungicidal Activities

- Scientific Field : Pharmacology and Microbiology .

- Application Summary : Pyrimidine derivatives have been found to exhibit antibacterial and fungicidal effects .

- Methods of Application : The antibacterial and fungicidal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain bacterial and fungal growth mediators .

- Results : Pyrimidines generally show diverse biological properties such as antitumor, analgesic, anti-inflammatory activities .

Voltage-Gated L-Type Ca2+ Channel Blockers

- Scientific Field : Pharmacology and Neuroscience .

- Application Summary : Pyrimidine-2,4,6-triones have been identified as a new class of voltage-gated L-type Ca2+ channel blockers . These channels are crucial in the brain and have been implicated in the pathogenesis of Parkinson’s disease .

- Methods of Application : The pharmacological properties of a pyrimidine-2,4,6-trione derivative were studied. The derivative reproducibly increased inward Ca2+ currents of Cav1.3 and Cav1.2 channels expressed in tsA-201 cells by slowing activation, inactivation, and enhancement of tail currents .

- Results : The study found that pyrimidine-2,4,6-triones can block Ca2+ channels, contrary to a previous study that reported them as activators .

Metal Organic Frameworks

- Scientific Field : Materials Science .

- Application Summary : Pyrene-based metal organic frameworks (MOFs) have been synthesized for various applications .

- Methods of Application : The synthesis of pyrene-based MOFs involves the use of pyrene-based molecules as bridging ligands .

- Results : Pyrene-based MOFs have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

6-(bromomethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFCIPPOTNXGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)

![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)